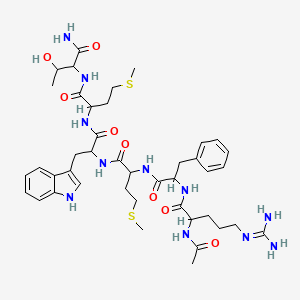
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is a coordination compound that involves the complexation of terbium(3+) ions with pentane-2,4-dione and 1,10-phenanthroline-1,10-diide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) typically involves the following steps:
Preparation of 1,10-phenanthroline-1,10-diide: This can be synthesized by reacting 1,10-phenanthroline with a strong base to deprotonate the nitrogen atoms, forming the diide species.
Complexation with Terbium(3+): The 1,10-phenanthroline-1,10-diide is then reacted with terbium(3+) ions in the presence of pentane-2,4-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of the synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the terbium(3+) ion.
Substitution Reactions: Ligand exchange reactions can occur, where the pentane-2,4-dione or 1,10-phenanthroline-1,10-diide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(4+) complexes, while substitution reactions may result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) has several scientific research applications:
Luminescence Studies: Terbium complexes are known for their luminescent properties, making this compound useful in studying photophysical and photochemical processes.
Biological Applications: The compound can be used in bioimaging and as a probe for detecting metal ions in biological systems.
Materials Science: It is used in the development of advanced materials, such as luminescent materials for display technologies and sensors.
Mécanisme D'action
The mechanism of action of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) involves the coordination of the terbium(3+) ion with the ligands. This coordination affects the electronic structure of the terbium ion, leading to its unique chemical and physical properties. The compound can interact with various molecular targets, such as DNA and proteins, through coordination and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline-5,6-dione: Another phenanthroline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand similar to 1,10-phenanthroline, often used in coordination chemistry.
Acetylacetonate Complexes: Complexes involving acetylacetonate ligands, which are similar to pentane-2,4-dione.
Uniqueness
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is unique due to the combination of its ligands and the terbium(3+) ion. This combination imparts specific luminescent properties and coordination behavior that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C27H29N2O6Tb-2 |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q-2;3*-1;+3 |
Clé InChI |
XPRNKFUUWVMNEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)

![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
